
Amphenone B
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Overview
Description
Amphenone B is a diarylmethane.
Scientific Research Applications
Endocrinology Studies
-
Adrenal Gland Research :
- Amphenone B has been used extensively to study adrenal gland function due to its ability to induce adrenal hypertrophy. This phenomenon occurs as a result of inhibited corticosteroid synthesis, leading to increased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland .
- Studies have demonstrated that administration of this compound leads to significant enlargement of rat adrenal glands, providing insights into adrenal physiology and pathology .
-
Thyroid Function :
- Research has shown that this compound causes marked enlargement of the thyroid gland in animal models. This effect is attributed to its inhibitory action on thyroxine production, which disrupts normal feedback mechanisms involving thyroid-stimulating hormone (TSH) .
- The compound's ability to influence thyroid size and function makes it a valuable tool for investigating thyroid disorders and treatments.
Progestogenic Effects
This compound exhibits progestogenic activity, leading to uterine hypertrophy and mammary gland development in experimental models. These effects were observed even in ovariectomized animals, suggesting a direct action on target tissues rather than solely through ovarian hormones . However, the mechanism appears complex as adrenalectomy negated some effects on the uterus while preserving others in mammary tissues.
Clinical Investigations
In clinical settings during the mid-1950s, this compound was evaluated for its potential in treating conditions like Cushing's syndrome and adrenocortical carcinoma. Results indicated that it effectively reduced circulating corticosteroid levels; however, severe side effects such as drowsiness, gastrointestinal disturbances, and hepatotoxicity limited its therapeutic viability .
Development of Analogues
The adverse effects associated with this compound led to the development of more selective analogues:
- Metyrapone : A selective inhibitor of 11β-hydroxylase approved for diagnosing Cushing's syndrome.
- Mitotane : An agent with both adrenal cytotoxic effects and inhibition of steroidogenesis used for treating adrenocortical carcinoma.
- Aminoglutethimide : Initially an anticonvulsant but later repurposed for managing metastatic breast cancer and Cushing's syndrome due to its similar mechanism .
Chemical Reactions Analysis
Key Reaction Pathway
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Nitration : α,α-Diphenylbutan-2-one undergoes nitration at the para positions of phenyl rings.
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Reduction : The nitro groups are reduced to amines via hydrogenation, forming 3,3-bis(p-aminophenyl)butan-2-one.
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Salt Formation : The free base is converted to a dihydrochloride salt for stability .
Enzymatic Interaction Mechanisms
Amphenone B inhibits multiple steroidogenic enzymes via competitive binding. Key interactions include:
Enzyme Inhibition Profile
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Cholesterol Side-Chain Cleavage : this compound accumulates cholesterol in adrenal glands by inhibiting CYP11A1 (P450scc), preventing pregnenolone formation .
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Thyroid Peroxidase Inhibition : Reduces iodine organification via a thiouracil-like mechanism, lowering thyroxine synthesis .
Metabolite Pathways and Byproducts
Limited data exist on this compound's metabolic fate, but studies note:
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Hepatic Toxicity : Methemoglobinemia and hepatotoxicity in humans suggest oxidative metabolism generates reactive intermediates .
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Adrenal Hypertrophy : Chronic use elevates ACTH due to disrupted cortisol feedback, leading to gland enlargement .
Comparative Analysis of Derivatives
Post-amphenone derivatives were developed to mitigate toxicity:
Derivative | Target Enzyme | Selectivity | Clinical Use |
---|---|---|---|
Metyrapone | 11β-Hydroxylase | High | Cushing’s diagnosis |
Mitotane | CYP11A1 + Cytotoxic | Moderate | Adrenal carcinoma |
Aminoglutethimide | CYP11A1 | Low | Breast cancer |
Structural-Activity Relationships
Properties
CAS No. |
2686-47-7 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3,3-bis(4-aminophenyl)butan-2-one |
InChI |
InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3 |
InChI Key |
MKBVGNJXUNEBAL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Key on ui other cas no. |
2686-47-7 |
Synonyms |
amphenone amphenone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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